molecular formula C20H16ClN5OS B2693929 N-benzyl-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894040-03-0

N-benzyl-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2693929
CAS No.: 894040-03-0
M. Wt: 409.89
InChI Key: OFCQRUFALVNHAK-UHFFFAOYSA-N
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Description

N-benzyl-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H16ClN5OS and its molecular weight is 409.89. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of N-benzyl-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

The specific mode of action of This compound It’s worth noting that similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, can make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .

Biochemical Pathways

The exact biochemical pathways affected by This compound Compounds with similar structures have been found to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The ADME properties of This compound In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

The molecular and cellular effects of This compound Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It’s worth noting that the presence of a nitro group on the aromatic ring can deactivate similar compounds as nucleophiles .

Properties

IUPAC Name

N-benzyl-2-[[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5OS/c21-16-8-6-15(7-9-16)17-10-11-18-23-24-20(26(18)25-17)28-13-19(27)22-12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCQRUFALVNHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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